An In-depth Technical Guide to 1,1-Diphenyl-2-thiourea: Structure, Properties, and Applications
An In-depth Technical Guide to 1,1-Diphenyl-2-thiourea: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 1,1-Diphenyl-2-thiourea (N,N-Diphenylthiourea), a compound of significant interest in synthetic chemistry and materials science. Designed for researchers, chemists, and professionals in drug development, this document synthesizes core chemical data, proven experimental insights, and safety protocols to facilitate its effective and safe application.
Core Molecular Identity and Structure
Understanding the fundamental structure of 1,1-Diphenyl-2-thiourea is the first step in harnessing its chemical potential. Unlike its more common isomer, 1,3-diphenylthiourea, the 1,1-substitution pattern confers distinct properties regarding reactivity and steric hindrance.
Nomenclature and Chemical Identifiers
Correctly identifying a chemical compound is critical for database searches, procurement, and regulatory compliance. 1,1-Diphenyl-2-thiourea is known by several names and is cataloged under various international identifiers.
Molecular Structure and Tautomerism
The arrangement of atoms in 1,1-Diphenyl-2-thiourea dictates its chemical behavior. The molecule features a central thiocarbonyl group (C=S) bonded to a diphenylamino group (-N(C₆H₅)₂) and an unsubstituted amino group (-NH₂).
Caption: 2D structure of 1,1-Diphenyl-2-thiourea.
A key feature of thioureas is their ability to exist in tautomeric forms: the thione form (containing a C=S double bond) and the thiol form (containing a C=N double bond and an S-H single bond). In solution, an equilibrium exists between these two forms, although the thione form typically predominates for most thioureas.[5] This equilibrium is crucial as the thiol tautomer can exhibit different reactivity, particularly in chelation and nucleophilic reactions.
Caption: Thione-thiol tautomeric equilibrium in thioureas.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical properties and spectroscopic data is essential for practical laboratory use, from designing reaction conditions to confirming product identity.
Physical and Chemical Properties
The physical properties of 1,1-Diphenyl-2-thiourea are summarized below. These values are critical for determining appropriate solvents for reactions and purification, as well as for storage conditions.
| Property | Value | Source(s) |
| Molecular Weight | 228.31 g/mol | [1][2] |
| Appearance | White to off-white powder/crystals | [6][7] |
| Melting Point | 145 - 150 °C (293 - 302 °F) | [8] |
| Solubility | Soluble in ethanol, ether, acetone, chloroform; Insoluble in water. | [7] |
| Stability | The product is chemically stable under standard ambient conditions (room temperature). | [8] |
Spectroscopic Data
Spectroscopic analysis provides a definitive fingerprint for the molecule, allowing for unambiguous structural confirmation. The following table summarizes the key spectral data available for 1,1-Diphenyl-2-thiourea.
| Technique | Data Highlights | Source(s) |
| FTIR (KBr Wafer) | Characteristic peaks for N-H, C-N, and C=S stretching. | [1][9] |
| ¹H and ¹³C NMR | Signals corresponding to phenyl protons/carbons and amine protons. | [1][10] |
| Mass Spectrometry (GC-MS) | Molecular ion peak confirms the molecular weight. | [1] |
| UV-Vis Spectroscopy | Absorption maxima in solvents like methanol. | [4] |
Expert Interpretation: As an application scientist, my analysis of this data focuses on validation. The FTIR spectrum is the first checkpoint; we expect to see N-H stretching vibrations around 3400-3200 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, and the characteristic thiocarbonyl (C=S) stretch, which is often broad and appears in the 1300-1100 cm⁻¹ region. In NMR, the integration of the aromatic region in the ¹H spectrum should correspond to 10 protons, while the -NH₂ protons will likely appear as a broad singlet. The ¹³C NMR will show distinct signals for the aromatic carbons and a downfield signal for the C=S carbon. Finally, the mass spectrum must show a molecular ion peak (M⁺) at m/z ≈ 228, confirming the compound's molecular weight.[1]
Synthesis and Chemical Reactivity
The synthesis of thiourea derivatives is a well-established area of organic chemistry. Their reactivity makes them valuable intermediates for constructing more complex molecules, particularly heterocycles.
General Synthetic Protocol
While various specific methods exist, a common approach to synthesizing N-substituted thioureas involves the reaction of an amine with an isothiocyanate. For 1,1-disubstituted thioureas, this typically involves reacting a secondary amine with a source of the thiocyanate ion or a related reagent. A plausible synthesis for 1,1-Diphenyl-2-thiourea would involve the reaction of diphenylamine with an isothiocyanate precursor.
A general, self-validating protocol for synthesizing a thiourea derivative is outlined below. The success of each step validates the previous one, ensuring a reliable outcome.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve the secondary amine (e.g., diphenylamine) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Isothiocyanate Generation/Addition: In a separate flask, generate the isothiocyanate reagent or add a commercially available one (e.g., benzoyl isothiocyanate). The choice of reagent dictates the subsequent reaction conditions.
-
Reaction: Slowly add the amine solution to the isothiocyanate solution at room temperature or under reflux, depending on the reactivity of the substrates.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is typically cooled, and the solvent is removed under reduced pressure. The crude product is then purified.
-
Purification and Validation: Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common purification method.[12] The purity and identity of the final product must be confirmed using the spectroscopic methods detailed in Section 2.2 (NMR, FTIR, MS) and by melting point analysis.
Caption: Generalized workflow for the synthesis of thiourea derivatives.
Reactivity Profile
1,1-Diphenyl-2-thiourea's reactivity is governed by the nucleophilic sulfur atom and the basic nitrogen atoms.
-
Ligand Chemistry : The sulfur atom is an excellent soft donor, making thiourea derivatives effective ligands for coordinating with transition metals. This property is exploited in catalysis and materials science.[11]
-
Incompatibilities : Safety data sheets consistently highlight incompatibilities with strong oxidizing agents, strong acids, and diazo compounds.[12][13] Reactions with acids can lead to decomposition, potentially liberating toxic gases like hydrogen sulfide.[13]
Applications in Drug Development and Research
Thiourea derivatives are a cornerstone in medicinal chemistry and materials science due to their versatile biological activities and synthetic utility.[14][15]
-
Synthetic Intermediates : Thioureas are crucial building blocks for synthesizing various heterocyclic compounds, such as thiazoles and pyrimidines, which are common scaffolds in pharmaceuticals.[5][16]
-
Biological Activity : The broader class of thiourea derivatives has been extensively studied for a wide range of biological applications, including:
-
Anticancer : Certain derivatives have shown potent activity against various cancer cell lines.[15][16]
-
Antimicrobial and Antifungal : Many thioureas exhibit significant antibacterial and antifungal properties.[14][17]
-
Antioxidant : The sulfur moiety can participate in redox reactions, giving some derivatives antioxidant capabilities.[14][18]
-
Enzyme Inhibition : They have been investigated as inhibitors for enzymes like urease and cholinesterase, relevant in treating diseases like Alzheimer's.[16]
-
While 1,1-Diphenyl-2-thiourea itself may primarily be used as a synthetic precursor, its structure serves as a valuable scaffold for developing new therapeutic agents and functional materials.
Safety, Handling, and Storage
Ensuring scientific integrity requires a commitment to safety. The following protocols are derived from authoritative safety data sheets (SDS).
Hazard Identification
1,1-Diphenyl-2-thiourea is classified with the following hazards:
-
GHS Classification : Acute toxicity, Oral (Category 1); Skin sensitization (Category 1).[8]
-
Signal Word : Danger[8]
-
Hazard Statements : H300 (Fatal if swallowed), H317 (May cause an allergic skin reaction).[8]
Recommended Handling and Storage Protocol
A self-validating safety workflow ensures that risks are systematically minimized at every stage.
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid dust inhalation.[19]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8] Respiratory protection is required when dusts are generated.[8]
-
Handling Practices : Avoid breathing dust.[8] Do not eat, drink, or smoke in the handling area.[8] Wash hands and skin thoroughly after handling.[8] Contaminated work clothing should not be allowed out of the workplace.[8]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][19] Store locked up or in an area accessible only to qualified personnel.[8]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
First Aid Measures
-
If Swallowed : Immediately call a POISON CENTER or doctor. Rinse mouth.[8]
-
If on Skin : Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention. Take off immediately all contaminated clothing.[8]
-
If Inhaled : Move person into fresh air.[8]
-
If in Eyes : Rinse out with plenty of water. Remove contact lenses if present and easy to do.[8]
Conclusion
1,1-Diphenyl-2-thiourea is a versatile chemical compound characterized by its unique substitution pattern, which influences its physicochemical properties and reactivity. Its primary value lies in its role as a synthetic intermediate for creating complex heterocyclic structures and as a scaffold for medicinal chemistry research. A comprehensive understanding of its structure, properties, and safe handling protocols, as detailed in this guide, is paramount for any researcher or scientist aiming to utilize this compound to its full potential.
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